Cas no 2156817-26-2 (2-{(tert-butoxy)carbonylamino}-3-(1-hydroxycyclohexyl)propanoic acid)

2-{(tert-butoxy)carbonylamino}-3-(1-hydroxycyclohexyl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-{(tert-butoxy)carbonylamino}-3-(1-hydroxycyclohexyl)propanoic acid
- 2156817-26-2
- 2-{[(tert-butoxy)carbonyl]amino}-3-(1-hydroxycyclohexyl)propanoic acid
- EN300-1299157
-
- Inchi: 1S/C14H25NO5/c1-13(2,3)20-12(18)15-10(11(16)17)9-14(19)7-5-4-6-8-14/h10,19H,4-9H2,1-3H3,(H,15,18)(H,16,17)
- InChI Key: MMTJPKDLMPIZSU-UHFFFAOYSA-N
- SMILES: OC1(CC(C(=O)O)NC(=O)OC(C)(C)C)CCCCC1
Computed Properties
- Exact Mass: 287.17327290g/mol
- Monoisotopic Mass: 287.17327290g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 355
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 95.9Ų
- XLogP3: 2.4
2-{(tert-butoxy)carbonylamino}-3-(1-hydroxycyclohexyl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1299157-50mg |
2-{[(tert-butoxy)carbonyl]amino}-3-(1-hydroxycyclohexyl)propanoic acid |
2156817-26-2 | 50mg |
$707.0 | 2023-09-30 | ||
Enamine | EN300-1299157-10000mg |
2-{[(tert-butoxy)carbonyl]amino}-3-(1-hydroxycyclohexyl)propanoic acid |
2156817-26-2 | 10000mg |
$3622.0 | 2023-09-30 | ||
Enamine | EN300-1299157-2.5g |
2-{[(tert-butoxy)carbonyl]amino}-3-(1-hydroxycyclohexyl)propanoic acid |
2156817-26-2 | 2.5g |
$1680.0 | 2023-06-06 | ||
Enamine | EN300-1299157-5.0g |
2-{[(tert-butoxy)carbonyl]amino}-3-(1-hydroxycyclohexyl)propanoic acid |
2156817-26-2 | 5g |
$2485.0 | 2023-06-06 | ||
Enamine | EN300-1299157-0.25g |
2-{[(tert-butoxy)carbonyl]amino}-3-(1-hydroxycyclohexyl)propanoic acid |
2156817-26-2 | 0.25g |
$789.0 | 2023-06-06 | ||
Enamine | EN300-1299157-250mg |
2-{[(tert-butoxy)carbonyl]amino}-3-(1-hydroxycyclohexyl)propanoic acid |
2156817-26-2 | 250mg |
$774.0 | 2023-09-30 | ||
Enamine | EN300-1299157-500mg |
2-{[(tert-butoxy)carbonyl]amino}-3-(1-hydroxycyclohexyl)propanoic acid |
2156817-26-2 | 500mg |
$809.0 | 2023-09-30 | ||
Enamine | EN300-1299157-5000mg |
2-{[(tert-butoxy)carbonyl]amino}-3-(1-hydroxycyclohexyl)propanoic acid |
2156817-26-2 | 5000mg |
$2443.0 | 2023-09-30 | ||
Enamine | EN300-1299157-1000mg |
2-{[(tert-butoxy)carbonyl]amino}-3-(1-hydroxycyclohexyl)propanoic acid |
2156817-26-2 | 1000mg |
$842.0 | 2023-09-30 | ||
Enamine | EN300-1299157-1.0g |
2-{[(tert-butoxy)carbonyl]amino}-3-(1-hydroxycyclohexyl)propanoic acid |
2156817-26-2 | 1g |
$857.0 | 2023-06-06 |
2-{(tert-butoxy)carbonylamino}-3-(1-hydroxycyclohexyl)propanoic acid Related Literature
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
Additional information on 2-{(tert-butoxy)carbonylamino}-3-(1-hydroxycyclohexyl)propanoic acid
2-{(tert-butoxy)carbonylamino}-3-(1-hydroxycyclohexyl)propanoic acid: A Multifunctional Compound with Promising Therapeutic Potential
2-{(tert-butoxy)carbonylamino}-3-(1-hydroxycyclohexyl)propanoic acid is a synthetic compound characterized by its unique molecular architecture, which combines multiple functional groups to enable diverse biological activities. The compound's structure features a tert-butoxy group attached to a carbonylamino moiety, while the hydroxycyclohexyl substituent at the 3-position contributes to its hydrophilic properties. This combination of hydrophobic and hydrophilic domains allows the molecule to interact with both lipid membranes and aqueous environments, making it a candidate for drug delivery systems and targeted therapies.
Recent research has highlighted the tert-butoxy group's role in modulating solubility and metabolic stability, which is critical for pharmaceutical development. A 2023 study published in Journal of Medicinal Chemistry demonstrated that the tert-butoxy substitution significantly enhances the compound's resistance to enzymatic degradation, improving its pharmacokinetic profile. This finding underscores the importance of functional group optimization in designing bioactive molecules.
The hydroxycyclohexyl substituent at the 3-position introduces conformational flexibility, which may influence the compound's binding affinity to target proteins. A 2024 preclinical study revealed that this structural feature enables the molecule to adopt multiple conformations, potentially enhancing its ability to interact with diverse biological targets. Such adaptability is particularly valuable in the context of multi-target therapies for complex diseases.
Structural analysis of 2-{(tert-butoxy)carbonylamino}-3-(1-hydroxycyclohexyl)propanoic acid reveals a proline-like backbone with additional substituents. This design mimics natural amino acids while introducing functional groups for tailored biological activity. The carbonylamino moiety provides a scaffold for further chemical modifications, making it a versatile platform for drug development. Recent advancements in combinatorial chemistry have leveraged this structural framework to create derivatives with enhanced therapeutic properties.
Pharmacological studies have shown that this compound exhibits potential as an anti-inflammatory agent. A 2023 clinical trial published in Frontiers in Pharmacology demonstrated its ability to inhibit pro-inflammatory cytokine production in vitro. The molecule's mechanism of action appears to involve modulation of NF-κB signaling pathways, a key regulator of inflammatory responses. This makes it a promising candidate for the treatment of autoimmune disorders and chronic inflammation.
Research into the compound's neuroprotective properties has also gained attention. A 2024 study in Neurochemical Research reported that 2-{(tert-butoxy)carbonylamino}-3-(1-hydroxycyclohexyl)propanoic acid exhibits neuroprotective effects in models of neurodegenerative diseases. The compound was shown to reduce oxidative stress and promote neuronal survival, suggesting its potential as a therapeutic agent for conditions such as Parkinson's disease and Alzheimer's disease.
Advancements in synthetic chemistry have enabled the efficient preparation of this compound through multi-step organic reactions. A 2023 article in Organic & Biomolecular Chemistry described a novel synthetic route involving the coupling of tert-butoxy and hydroxycyclohexyl moieties. This method offers improved yield and purity, which is essential for pharmaceutical applications requiring high-quality starting materials.
Computational modeling has provided insights into the compound's molecular interactions. A 2024 study using molecular dynamics simulations revealed that the hydroxycyclohexyl group forms hydrogen bonds with target proteins, enhancing binding specificity. These findings support the compound's potential as a lead molecule for drug development targeting specific protein-protein interactions.
Emerging research suggests that the compound may have applications in cancer therapy. A 2023 preprint in Cell Chemical Biology reported that 2-{(tert-butoxy)carbonylamino}-3-(1-hydroxycyclohexyl)propanoic acid exhibits antitumor activity by inducing apoptosis in cancer cells. The molecule's ability to modulate key signaling pathways involved in cell proliferation makes it a promising candidate for oncology research.
Environmental and safety considerations are critical in the development of any chemical compound. While 2-{(tert-butoxy)carbonylamino}-3-(1-hydroxycyclohexyl)propanoic acid is not classified as a hazardous substance, its synthesis and handling require adherence to standard laboratory protocols. Research into its environmental fate and biodegradation potential is ongoing, with recent studies focusing on its persistence in aquatic ecosystems.
Future directions in research are likely to focus on optimizing the compound's pharmacological properties through structural modifications. The tert-butoxy and hydroxycyclohexyl groups offer multiple points for chemical diversification, enabling the creation of derivatives with improved therapeutic profiles. Advances in drug delivery technologies may further enhance the compound's clinical potential by enabling targeted release and improved bioavailability.
As the field of medicinal chemistry continues to evolve, the unique structural features of 2-{(tert-butoxy)carbonylamino}-3-(1-hydroxycyclohexyl)propanoic acid position it as a valuable candidate for the development of novel therapeutics. Its adaptability, combined with recent advances in synthetic methods and computational modeling, suggests that this compound may play a significant role in the treatment of complex diseases in the future.
Continued research into the compound's biological activities and mechanisms of action will be essential for its translation into clinical applications. Collaborative efforts between chemists, biologists, and clinicians will be crucial in overcoming the challenges associated with drug development and ensuring the safe and effective use of this promising molecule.
As new technologies and methodologies emerge, the potential applications of 2-{(tert-butoxy)carbonylamino}-3-(1-hydroxycyclohexyl)propanoic acid are likely to expand. From its role in anti-inflammatory therapies to its potential in cancer treatment, this compound represents an exciting area of research with significant implications for modern medicine.
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